D 528 dihydrochloride mechanism of action
D 528 dihydrochloride mechanism of action
Investigating "D 528"
I've begun to zero in on "D 528". My current lead is PubChem, which identifies "D 528 dihydrochloride" with a complex chemical name. It seems there's a specific compound associated with this designation, which I will now try to dissect.
Analyzing PAA Analogues
I've confirmed "D 528" as a PAA analog, specifically an inactive form related to calcium channel blockers like verapamil. Delving deeper into the structural models presented in the paper, I'm focusing on its inactive nature and how it compares structurally to its active counterparts. The key now is understanding the precise mechanism of inactivity.
Elucidating Inactivity Mechanism
I've homed in on the paper's key finding: the protonated amino group in D 528 causes inactivity. My focus is now on the electrostatic repulsion between the protonated amino group and the Ca2+ ion at the LTCC's selectivity filter. This highlights the vital role of the nitrile group in these compounds. It provides a precise explanation of why D 528, as a verapamil analog, does not function as a calcium channel blocker.
Defining D 528
I've established D 528 dihydrochloride's identity: it's a PAA analog, a verapamil/devapamil derivative. My focus has sharpened on the chemical distinctions; the nitrile (-C≡N) group, integral to its function, is crucial. This will be my focal point.
Analyzing D 528 Function
I've determined that D 528's inactivity stems from the aminomethyl group replacing the crucial nitrile. This aminomethyl becomes protonated at physiological pH, forming a primary amine, and then the dihydrochloride salt. My hypothesis is that the electrostatic repulsion between this positive charge and the calcium ion in the selectivity filter prevents effective binding. This insight is significant: the electrostatic repulsion prevents stable binding, rendering it inactive as a calcium channel blocker.
Structuring the Whitepaper
I've decided on the whitepaper's structure. The title is "Unveiling the Structural Determinants of L-Type Calcium Channel Blockade: A Technical Guide to the Mechanism of D 528 Dihydrochloride." The introduction sets the stage with an overview of LTCCs, PAAs like verapamil, and the inactive analog, D 528. Section 1 will dissect the chemical architecture, comparing verapamil/devapamil with D 528, detailing the nitrile substitution, and will have a table to demonstrate this. Section 2 will focus on the mechanism of inactivity, centering on electrostatic repulsion at the selectivity filter. I'm focusing on the Ca2+ ion and the "EEEE locus" now.
Validating Electrophysiology
I'm now outlining experimental workflows. Section 3 will detail methods to validate the inactivity of D 528, comparing it to verapamil. I'm focusing on mutagenesis, patch-clamp electrophysiology, and molecular dynamics. I'm preparing a step-by-step protocol for patch-clamp validation to demonstrate D 528's lack of binding. The creation of two Graphviz diagrams is underway, with the first showing binding logic and the second mapping the experimental workflow for the patch clamp. I'll outline SAR insights and data presentation in Section 4.
Visualizing Blockade Mechanism
I've crafted two Graphviz diagrams to illustrate the distinct binding scenarios. The first diagram details the successful blockade by verapamil, showcasing the dipole-ion attraction between the nitrile group and the calcium ion at the "EEEE locus." The second visually represents the inactive D 528: the protonated amine induces electrostatic repulsion, preventing the analog from effectively binding, and blocking the pore. These visualizations will enhance clarity.
Mapping Patch-Clamp Data
I've finalized the patch-clamp workflow diagram, a crucial addition to Section 3. The diagram illustrates a clear step-by-step process. I'm focusing on the electrophysiology protocol, which will measure the Ba2+ currents. The comparison between Verapamil and D 528 now has a clear visual aid. I'm checking the references to validate the experimental methods outlined.
Refining Literature Search
I've confirmed D 528's structure with PubChem (CID 3070609): it precisely aligns with the aminomethyl substitution. My focus shifts towards refining the technical tone of the guide, incorporating terms such as "pharmacophore," "selectivity filter," and "SAR," with the intention to deliver a robust and specific technical guide for experts in the field. I'm aiming for clarity in describing the electrostatic repulsion.
Validating Electrophysiology Protocols
I'm incorporating a "Washout and Recovery" step into the patch-clamp protocol, with verapamil as the positive control, to ensure that the protocol is self-validating. This will serve as a crucial demonstration for channel viability and D 528's inability to block, differentiating it from cell death or channel run-down. The process now focuses on HEK293T cells transiently transfected with CaV1.2 subunits, with Ba2+ being used to amplify the currents. The protocol ensures validating the block in the same cell.
Constructing the Data Table
I've outlined Table 1, "Pharmacophoric Comparison of Phenylalkylamines," which will compare Verapamil, Devapamil, and D 528. It will include functional groups, ionization states, and blocking activity. Verapamil and Devapamil have the nitrile group, and D 528's aminomethyl group will be highlighted. I'll show the electrostatic repulsion. I'm focusing on concisely presenting the data now.
Analyzing Electrostatic Repulsion
I'm now detailing the mechanism. The positive charge on D 528's aminomethyl group creates electrostatic repulsion with the calcium ion within the selectivity filter of the L-type calcium channel. I'm focusing on the consequences. This repulsion hinders D 528's ability to bind stably, and explains the inactivity of this derivative. It makes D 528 valuable as a SAR tool.
Detailing Binding Locations
I'm now detailing where PAAs bind within the L-type channel. They enter through the intracellular mouth and interact within the central cavity with the S6 segments of domains III and IV. The crucial nitrile group, which is central to binding, points upwards towards the selectivity filter, and makes a stabilizing dipole-ion interaction with the calcium ion within the EEEE locus. This contrasts with D 528, where the ammonium group causes repulsion.
Refining Electrostatic Clash Details
I'm now detailing how the positive ammonium ion of D 528 clashes with the calcium ion at the selectivity filter. The strong electrostatic repulsion physically prevents D 528's binding within the central cavity, which renders it inactive. I'm focusing on the consequences of the positive charge. This insight underscores the value of D 528 as an SAR tool. I'm describing the clash now.
Refining Visual Syntax
I'm now integrating Diagram 2, showing how Verapamil blocks the channel, and ensuring the DOT syntax is correct, and colors are consistent. I'm focusing on validating the dipole-ion attraction for Verapamil's nitrile group.
Visualizing Electrostatic Repulsion
I'm now generating Diagram 1 and 2, and double-checking the DOT syntax and logic. My focus is validating the visual representation of D 528's inability to bind, illustrating the electrostatic repulsion between the ammonium group and the calcium ion in the selectivity filter. I'm focusing on ensuring the visualization is clear and accurate.
Refining Electrophysiology Logic
I'm finalizing the patch-clamp experiment workflow's logic. I've focused on ensuring a linear flow. The critical positive control step, "Perfusion of Verapamil," is in place, and confirms D 528's inactivity through visual representation.
Integrating Citations
I've refined the citations, now including the critical Cheng et al., 2009, and Tang et al., 2016 papers. I'm focusing on validating the text, and I'm ensuring all the necessary components of the text are there, for example "L-type voltage-gated calcium channels (LTCCs)."
I'm now drafting the introduction and ensuring all concepts are introduced and validated.
Describing Salt Formation
I'm now detailing D 528's formulation as a dihydrochloride salt because the aminomethyl group is protonated, forming a positively charged ammonium cation. This understanding is key to explaining the electrostatic clash. I'm focusing on clarifying the effects of that charge and salt now.
